Oseltamivirmonohydrochloride
Beschreibung
Contextualizing Neuraminidase Inhibition in Viral Pathogenesis
The influenza virus life cycle is a complex process involving several key stages, including attachment, entry, replication, assembly, and release of new viral particles. Neuraminidase plays a critical role in the final stage of this cycle. nih.gov After new virions are assembled within an infected host cell, they remain tethered to the cell surface via the interaction between viral hemagglutinin and sialic acid receptors on the host cell membrane. Neuraminidase, a glycoprotein (B1211001) on the surface of the influenza virus, functions to cleave these sialic acid residues, thereby releasing the newly formed virus particles and allowing them to infect other cells. nih.govresearchgate.net
By inhibiting the action of neuraminidase, oseltamivir (B103847) monohydrochloride prevents the release of progeny virions from infected cells. nih.gov This action effectively halts the spread of the virus within the respiratory tract, thereby reducing the severity and duration of the illness. nih.gov Furthermore, research suggests that neuraminidase may also play a role in the early stages of infection by helping the virus penetrate the mucus layer of the respiratory tract to reach the underlying epithelial cells. nih.gov Therefore, the inhibition of this enzyme provides a dual therapeutic benefit.
The significance of neuraminidase as an antiviral target is underscored by its conserved nature across both influenza A and B strains, making inhibitors like oseltamivir effective against a broad range of influenza viruses. wikipedia.org This contrasts with other antiviral targets, such as the M2 proton channel, which is only present in influenza A viruses and has been compromised by widespread resistance. nih.govnih.gov
Historical Perspective on Antiviral Target Identification Relevant to Oseltamivir Monohydrochloride
The journey to the development of effective influenza antivirals has been a long and incremental process. Early antiviral research in the 1960s led to the discovery of amantadine (B194251) and rimantadine, which target the M2 ion channel of influenza A viruses. psu.edu However, their utility was limited by their narrow spectrum of activity and the rapid emergence of resistant viral strains. nih.gov
A significant breakthrough came with the elucidation of the three-dimensional structure of the influenza neuraminidase enzyme in 1983. psu.edu This detailed structural information provided a roadmap for the rational design of specific inhibitors that could bind to the enzyme's active site with high affinity and selectivity. This structure-based drug design approach was a departure from the traditional random screening of compounds and represented a major advancement in antiviral drug development. psu.edu
The development of neuraminidase inhibitors, including zanamivir (B325) and subsequently oseltamivir, was a direct result of this structural understanding. psu.edu These drugs were designed to mimic the natural substrate of neuraminidase, sialic acid, but with modifications that result in tighter binding and inhibition of the enzyme's catalytic activity. scbt.com The success of these neuraminidase inhibitors validated the importance of targeting specific viral enzymes and established a new paradigm for antiviral therapy. nih.govpsu.edu
Scope of Academic Inquiry into Oseltamivir Monohydrochloride
Academic research continues to explore various facets of oseltamivir monohydrochloride, extending beyond its primary use in treating seasonal influenza. A significant area of investigation is its potential efficacy against novel and pandemic influenza strains, such as the H5N1 avian influenza and the 2009 H1N1 pandemic strain. psu.educlinicaltrials.gov Studies have shown that early treatment with oseltamivir can be crucial in reducing the severity and mortality associated with these highly pathogenic viruses. psu.edu
Another critical area of research is the surveillance and understanding of oseltamivir resistance. While resistance was initially low, the emergence of resistant strains, particularly those with the H275Y mutation in the neuraminidase gene, has been a growing concern. psu.edu Ongoing research focuses on the molecular mechanisms of resistance, the clinical impact of resistant viruses, and the development of next-generation neuraminidase inhibitors that can overcome existing resistance mutations.
Furthermore, the scientific community is investigating the broader applications and effects of oseltamivir. For instance, some studies have explored its potential role in mitigating secondary bacterial infections that often complicate influenza. Recent research has also delved into the potential otoprotective effects of oseltamivir, suggesting it may help reduce hearing loss caused by certain drugs and noise exposure. biorxiv.org Conversely, there has been academic debate and investigation into the neuropsychiatric side effects reported in some patients, particularly in Japan, though a definitive causal link remains a subject of ongoing study. cpn.or.kr
The following table provides a summary of key research findings related to oseltamivir:
| Research Area | Key Findings |
| Efficacy in Uncomplicated Influenza | Reduces duration of symptoms. nih.gov |
| Prophylaxis | Reduces the risk of developing symptomatic influenza. wikipedia.org |
| Hospitalized Patients | Early treatment may reduce mortality and duration of hospitalization. cdc.gov |
| Resistance | Emergence of resistant strains, notably with the H275Y mutation, is a concern. psu.edu |
| Novel Applications | Investigated for potential otoprotective effects. biorxiv.org |
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C14H25ClN2O4 |
|---|---|
Molekulargewicht |
320.81 g/mol |
IUPAC-Name |
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H |
InChI-Schlüssel |
OTBMMOBYSNFNOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Molecular Mechanism of Action of Oseltamivir Carboxylate
Elucidation of Viral Neuraminidase as the Primary Molecular Target
Viral neuraminidase is a glycoprotein (B1211001) found on the surface of the influenza virus and is crucial for its replication and spread. patsnap.comdrugbank.com This enzyme's primary function is to cleave sialic acid residues from the surface of host cells, which is a critical step in the release of newly formed virus particles from an infected cell. patsnap.comnih.govnih.gov By targeting this enzyme, oseltamivir (B103847) carboxylate effectively halts the spread of the virus to other cells. patsnap.comnih.gov The active site of the neuraminidase enzyme is highly conserved across different strains of influenza A and B viruses, making it an effective target for antiviral drugs like oseltamivir. proteopedia.org
Detailed Inhibition of Neuraminidase Enzymatic Activity
Oseltamivir carboxylate acts as a competitive inhibitor of the neuraminidase enzyme. nih.govwikipedia.org It achieves this by mimicking the natural substrate of the enzyme, sialic acid. wikipedia.orgscbt.comscbt.com
The neuraminidase enzyme facilitates the release of new virions by hydrolyzing the terminal sialic acid residues on the surface of host cells. patsnap.comnih.govnih.gov Oseltamivir carboxylate binds to the active site of the neuraminidase enzyme, preventing it from cleaving these sialic acid molecules. wikipedia.orgnih.govkhanacademy.org This blockage of the enzyme's catalytic activity is a key aspect of the drug's mechanism. chemicalbook.comresearchgate.net
By inhibiting the cleavage of sialic acid, oseltamivir carboxylate prevents the release of newly synthesized virus particles from the infected host cell. patsnap.comnih.govnih.gov This trapping of the virions on the cell surface effectively stops the infection from spreading to other healthy cells in the respiratory tract. patsnap.comnih.gov This reduction in viral spread helps to lessen the severity and duration of influenza symptoms. patsnap.comasm.org
Characterization of Oseltamivir Carboxylate Binding to Neuraminidase Active Site
The efficacy of oseltamivir carboxylate is rooted in its specific and strong binding to the active site of the neuraminidase enzyme. patsnap.comnih.gov
Oseltamivir was designed as a transition-state analogue inhibitor of influenza neuraminidase. chemicalbook.comnih.govcitizendium.org This means its chemical structure closely resembles the transition state of the sialic acid substrate during the enzymatic reaction. khanacademy.orgwikipedia.org This mimicry allows oseltamivir carboxylate to bind to the neuraminidase active site with high affinity, often more tightly than the natural substrate itself. wikipedia.orgresearchgate.net
The binding of oseltamivir carboxylate within the catalytic pocket of the neuraminidase enzyme is stabilized by a network of specific molecular interactions. asm.orgplos.org Key amino acid residues within the active site form hydrogen bonds and hydrophobic interactions with the different functional groups of the oseltamivir carboxylate molecule. nih.gov
For instance, the carboxylate group of oseltamivir forms strong interactions with a triad (B1167595) of arginine residues (R118, R292, and R371). nih.govnih.gov The protonated amino group interacts with acidic residues such as D151 and E119. nih.gov The pentyl ether group engages in hydrophobic interactions with residues like W178, I222, R224, A246, and E276, which form a hydrophobic pocket. nih.gov To accommodate the bulky side chain of oseltamivir, a conformational change involving the rotation of the E276 residue is necessary. chemicalbook.comresearchgate.net
Table 1: Key Amino Acid Residues in the Neuraminidase Active Site Involved in Oseltamivir Carboxylate Binding
| Interacting Residue | Functional Group of Oseltamivir Carboxylate | Type of Interaction | Reference |
|---|---|---|---|
| R118, R292, R371 | Carboxylate group | Hydrogen Bond | nih.govnih.gov |
| D151, E119 | Protonated amino group | Hydrogen Bond | nih.gov |
| W178, I222, R224, A246, E276 | Pentyl ether group | Hydrophobic Interaction | nih.gov |
| R152 | Acetyl group | Hydrogen Bond | nih.gov |
Biochemical and Biophysical Studies of Neuraminidase Inhibition Kinetics
Quantitative Analysis of Oseltamivir (B103847) Carboxylate-Neuraminidase Interaction
The interaction between oseltamivir carboxylate and the neuraminidase active site is a highly specific, high-affinity binding event driven by a network of hydrogen bonds and hydrophobic interactions. nih.gov The active site of neuraminidase is a conserved pocket, and oseltamivir carboxylate was designed as a transition-state analog of sialic acid, the natural substrate of the enzyme. researchgate.net
Molecular dynamics simulations and co-crystal structures have elucidated the key interactions:
Carboxylate Group : This group forms strong, bidentate hydrogen bonds with the guanidinium groups of two highly conserved arginine residues, R292 and R371. plos.orgnih.gov This interaction is critical for anchoring the inhibitor in the active site.
Protonated Amino Group : The amino group at the C5 position interacts with the side chains of acidic residues, such as D151 and E119, further stabilizing the complex. nih.gov
Acetyl Group : The acetyl group at the C4 position forms a hydrogen bond with the guanidinium group of R152 and has hydrophobic interactions with residues like W178 and I222. nih.gov
Pentyl Group : This hydrophobic side chain engages in van der Waals interactions with a hydrophobic pocket formed by residues including W178, I222, R224, A246, and E276. nih.gov
Thermodynamic studies using isothermal titration calorimetry have quantified the binding affinity. For wild-type neuraminidase from the 2009 pandemic H1N1 strain (NA2009), the dissociation constant (Kd) of oseltamivir carboxylate was measured at 140 nM at 25°C. nih.gov The binding was characterized by a large favorable enthalpic contribution (-10.8 kcal mol⁻¹) and a slightly unfavorable entropic contribution (1.5 kcal mol⁻¹), indicating that the interaction is primarily driven by strong, specific hydrogen bonds and van der Waals forces. nih.gov
Determination of Kinetic Parameters
The potency of an inhibitor is quantitatively described by its kinetic parameters, which are determined through enzyme inhibition assays. These assays typically measure the rate of substrate (e.g., 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid, MUNANA) cleavage by neuraminidase in the presence of varying concentrations of the inhibitor. nih.govingentaconnect.com
The interaction of oseltamivir carboxylate with neuraminidase follows the principles of Michaelis-Menten kinetics for competitive inhibition. In this model:
The maximum velocity (Vmax) of the enzymatic reaction remains unchanged in the presence of the inhibitor. This is because the inhibition can be overcome at saturating concentrations of the substrate.
The Michaelis constant (Km), which represents the substrate concentration at which the reaction velocity is half of Vmax, is apparently increased. This indicates that a higher concentration of the substrate is needed to achieve half-maximal velocity because the inhibitor is competing for the same active site.
Studies have established methods for determining Km and Vmax values for influenza neuraminidase from whole virus preparations, with typical Km values for the MUNANA substrate ranging from 25 µM to 34 µM for different influenza viruses. scienceopen.com
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor. Oseltamivir carboxylate is a potent inhibitor of both influenza A and B neuraminidases, with Ki values typically in the low nanomolar to sub-nanomolar range for wild-type viruses. nih.govnih.govasm.org
However, the emergence of drug-resistant mutations can significantly increase the Ki value. For example, the H275Y substitution in N1 neuraminidase reduces susceptibility to oseltamivir by three orders of magnitude. nih.gov Similarly, the R292K mutation in N2 neuraminidase can result in a 9,000-fold increase in resistance to oseltamivir carboxylate. asm.org
Table 1: Inhibition Constants (Ki) of Oseltamivir Carboxylate against Wild-Type and Mutant Neuraminidase
| Neuraminidase (NA) Type | Mutation | Ki (nM) | Fold Increase vs. WT |
| Wild-Type NA2009 (H1N1) | - | 0.024 ± 0.003 | - |
| NA2009 (H1N1) | I223V | 0.17 ± 0.01 | ~7 |
| NA2009 (H1N1) | S247N | 0.10 ± 0.01 | ~4 |
| NA2009 (H1N1) | H275Y | 29 ± 1 | ~1208 |
| NA2009 (H1N1) | H275Y/I223V | 94 ± 7 | ~3917 |
| NA2009 (H1N1) | H275Y/S247N | 220 ± 4 | ~9167 |
| Data sourced from kinetic analysis of neuraminidase from the 2009 pandemic influenza virus. nih.gov |
Classification of Inhibition Mechanisms
The mechanism by which an inhibitor binds to an enzyme and affects its activity is fundamental to its pharmacological profile.
Oseltamivir carboxylate is classified as a competitive inhibitor of neuraminidase. nih.govnih.gov This classification is based on several lines of evidence:
Structural Similarity : Oseltamivir carboxylate is a transition-state analog of sialic acid, the natural substrate, allowing it to bind to the same active site.
Binding Site : X-ray crystallography and molecular modeling studies confirm that oseltamivir carboxylate occupies the catalytic active site of the neuraminidase enzyme. nih.govnih.gov
Kinetic Profile : As discussed, the inhibitor increases the apparent Km of the substrate without affecting the Vmax, a hallmark of competitive inhibition. The data from inhibition assays are consistently analyzed using equations for competitive inhibition. nih.gov
This mechanism means that oseltamivir carboxylate directly competes with sialic acid residues on glycoproteins, preventing the enzyme from cleaving them and thus blocking the release of progeny virions. youtube.comnih.gov
Non-competitive and uncompetitive inhibition are alternative mechanisms that are not characteristic of oseltamivir carboxylate's primary action on neuraminidase.
Non-competitive inhibition occurs when an inhibitor binds to an allosteric (non-active) site on the enzyme, affecting its catalytic efficiency but not substrate binding. This results in a decrease in Vmax but no change in Km.
Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex, which also leads to a decrease in both Vmax and Km.
The extensive body of structural and kinetic data for oseltamivir carboxylate does not support either of these modalities as its principal mechanism of action. The inhibitor's design and observed kinetic behavior firmly establish its role as a competitive inhibitor that targets the enzyme's active site.
Methodological Approaches for Enzyme Kinetics Analysis
The investigation of oseltamivir's inhibitory effect on the neuraminidase (NA) enzyme employs a variety of biochemical and biophysical methodologies. These techniques are crucial for determining the potency of the inhibitor and understanding the molecular interactions that govern its binding to the enzyme's active site. The primary methods include enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50), kinetic analyses to calculate the inhibition constant (Ki), and biophysical techniques like isothermal titration calorimetry to elucidate the thermodynamics of the interaction.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for quantifying the inhibitory potential of compounds like oseltamivir. These assays measure the enzymatic activity of neuraminidase in the presence of varying concentrations of the inhibitor. The most common approaches utilize fluorogenic or chemiluminogenic substrates.
Fluorescent and Chemiluminescent Assays : These methods are widely used to determine the IC50 values of neuraminidase inhibitors. nih.govasm.org The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The assays involve incubating the neuraminidase enzyme with a substrate that, when cleaved, produces a fluorescent or luminescent signal. The reduction in signal intensity in the presence of oseltamivir is used to calculate the IC50 value. researchgate.net The choice of assay can influence the resulting IC50 values, as can the specific influenza virus subtype being tested. nih.govasm.org
Research Findings: Studies have demonstrated that the susceptibility of influenza viruses to oseltamivir varies depending on the virus type and subtype. For instance, N2 viruses have been found to be generally more sensitive to oseltamivir compared to N1 and influenza B viruses in some assays. nih.govasm.org The IC50 values are a critical parameter for monitoring viral susceptibility and the emergence of drug-resistant strains. nih.gov
| Influenza Virus Subtype | Assay Method | Mean IC50 (nM) |
|---|---|---|
| H1N1 (N1) | Chemiluminescent | 0.92 |
| Fluorescent | 1.54 | |
| H3N2 (N2) | Chemiluminescent | 0.62 |
| Fluorescent | 0.43 | |
| Influenza B | Chemiluminescent | 5.21 |
| Fluorescent | 12.46 |
Enzyme Kinetics Analysis
To gain a more profound understanding of the inhibition mechanism, researchers perform detailed enzyme kinetic studies to determine the inhibition constant (Ki). The Ki value is a measure of the inhibitor's binding affinity for the enzyme.
Competitive Inhibition Analysis : Oseltamivir acts as a competitive inhibitor of neuraminidase. Kinetic data are often analyzed using models for competitive inhibition, such as the Williams and Morrison equation or Dixon plots, especially when Ki values are expected to be above 100 nM. nih.gov These analyses involve measuring the rate of substrate hydrolysis at different substrate and inhibitor concentrations to accurately determine the Ki. nih.gov
Research Findings: Kinetic analysis has been instrumental in characterizing the impact of specific mutations in the neuraminidase enzyme on oseltamivir susceptibility. The H275Y mutation, for example, is a major oseltamivir resistance mutation that dramatically increases the Ki value, signifying a significant reduction in the inhibitor's binding affinity. nih.gov Combining the H275Y mutation with other substitutions like I223V or S247N can further impair the inhibitory potency of oseltamivir. nih.gov
| Neuraminidase Variant | Ki (nM) | Fold Increase vs. Wild-Type |
|---|---|---|
| Wild-Type | 0.33 | - |
| I223V | 0.54 | 1.6 |
| S247N | 0.46 | 1.4 |
| H275Y | 320 | 970 |
| I223V/H275Y | 1300 | 3900 |
| S247N/H275Y | 3000 | 9000 |
Biophysical Characterization of Binding
Biophysical methods provide direct measurement of the binding affinity and the thermodynamic forces driving the interaction between the inhibitor and the enzyme.
Isothermal Titration Calorimetry (ITC) : ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of an inhibitor to its target enzyme. nih.gov This method allows for the determination of the dissociation constant (Kd), which is a direct measure of binding affinity, as well as the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG). nih.gov The experiments involve titrating the inhibitor into a solution containing the neuraminidase enzyme and measuring the heat evolved or absorbed. nih.gov
Research Findings: ITC studies on the binding of oseltamivir carboxylate to wild-type neuraminidase revealed that the interaction is primarily driven by a large, favorable change in enthalpy. nih.gov Mutations associated with resistance alter these thermodynamic parameters. For the wild-type enzyme, oseltamivir binding has a dissociation constant (Kd) of 140 nM. Resistance mutations, such as H275Y, significantly increase the Kd, indicating a weaker binding affinity. nih.gov
| Neuraminidase Variant | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|
| Wild-Type | 140 | -9.4 | -10.8 | 1.5 |
| I223V | 560 | -8.5 | -10.5 | 2.0 |
| S247N | 400 | -8.7 | -10.3 | 1.6 |
| H275Y | 13300 | -6.7 | -7.2 | 0.5 |
Mechanisms of Antiviral Resistance to Oseltamivir
Identification of Neuraminidase Mutations Conferring Reduced Susceptibility
The primary mechanism of resistance to oseltamivir (B103847) involves mutations within the gene encoding the viral neuraminidase enzyme. news-medical.net These mutations lead to amino acid substitutions that alter the structural conformation of the enzyme, thereby reducing its susceptibility to the inhibitory effects of oseltamivir.
Several key amino acid substitutions in the neuraminidase enzyme have been identified as conferring resistance to oseltamivir. Among the most well-characterized is the histidine-to-tyrosine substitution at position 275 (H275Y) in N1 subtype viruses. cdc.gov This single point mutation is the most commonly reported and is known to confer high-level resistance to oseltamivir while often retaining susceptibility to another neuraminidase inhibitor, zanamivir (B325). news-medical.netnih.gov The H275Y mutation prevents oseltamivir from effectively inhibiting NA activity, which allows the virus to infect healthy cells. cdc.gov
Another significant mutation is the arginine-to-lysine substitution at position 292 (R292K), which has been detected in influenza A(H7N9) viruses and is associated with a significant reduction in oseltamivir susceptibility. nih.gov Similarly, the glutamic acid-to-valine substitution at position 119 (E119V) is a commonly detected mutation in H3N2 and type B viruses that also leads to reduced inhibition by oseltamivir. nih.gov The E119V mutation may allow a water molecule to bind in the space created by the smaller valine residue, which interferes with the binding of oseltamivir. youtube.com
| Mutation | Amino Acid Change | Commonly Affected Influenza Subtypes/Types | Impact on Oseltamivir Susceptibility |
|---|---|---|---|
| H275Y | Histidine to Tyrosine | A(H1N1) | Highly reduced inhibition cdc.gov |
| R292K | Arginine to Lysine | A(H7N9), A(H3N2) | Highly reduced inhibition nih.govsigmaaldrich.com |
| E119V | Glutamic Acid to Valine | A(H3N2), B | Reduced inhibition nih.gov |
The impact of neuraminidase mutations on oseltamivir susceptibility can be subtype-specific. nih.gov For instance, the H275Y substitution is a well-established marker for oseltamivir resistance in H1N1 subtype viruses. nih.gov However, this same mutation does not confer resistance in H3N2 subtype viruses. nih.gov This highlights the importance of considering the genetic background of the virus when assessing the potential for drug resistance.
Treatment-related oseltamivir resistance has been observed to be more frequent in influenza A(H1N1) strains compared to A(H3N2) strains. nih.gov While transmissible oseltamivir-resistant viruses have been primarily observed in the A(H1N1) subtype, molecular markers of resistance have been identified in influenza A (H1N1 and H3N2) and influenza B viruses. oup.com
Structural Basis of Resistance Development
The development of oseltamivir resistance is rooted in structural changes within the neuraminidase enzyme that hinder the drug's ability to bind effectively.
Mutations conferring oseltamivir resistance often occur in or near the neuraminidase active site, the region where the drug binds to exert its inhibitory effect. nih.gov The binding of oseltamivir requires a conformational change in the active site, creating a pocket to accommodate the drug. youtube.com Mutations such as R292K and H275Y can prevent the formation of this pocket, thereby hindering oseltamivir binding. youtube.com
For example, the H275Y mutation in N1 neuraminidase leads to a steric clash with the C3-pentyloxy group of oseltamivir, which disrupts the drug's binding. Crystal structure studies have provided a detailed understanding of how these mutations alter the enzyme's active site. nih.gov In influenza B viruses, the D197E mutation has been shown to compromise the interaction of the neighboring R150 residue with the N-acetyl group, which is common to both the natural substrate (sialic acid) and all neuraminidase inhibitors. nih.govdrugbank.com
In Vitro Studies on Resistance Emergence and Stability
In vitro studies have been instrumental in understanding the mechanisms of oseltamivir resistance. By passaging influenza viruses in the presence of increasing concentrations of oseltamivir, researchers can select for and characterize resistant variants. nih.gov These studies have successfully predicted the main neuraminidase mutations that confer oseltamivir resistance in humans, such as H275Y in the N1 subtype and E119V and R292K in the N2 subtype. nih.gov
Cross-Resistance Profiles with Other Neuraminidase Inhibitors
Oseltamivir monohydrochloride belongs to the neuraminidase inhibitor (NAI) class of antiviral drugs, which also includes zanamivir, peramivir, and laninamivir. nih.gov These agents share a common mechanism of action by targeting the active site of the influenza virus neuraminidase enzyme. nih.govyoutube.com However, specific amino acid substitutions in the neuraminidase protein that confer resistance to oseltamivir can have variable effects on the susceptibility to other NAIs. This phenomenon, known as cross-resistance, is a critical consideration in the clinical management of influenza infections. nih.gov
The degree of cross-resistance is largely dependent on the specific mutation and the influenza virus subtype. nih.govdovepress.com Some mutations that cause high-level resistance to oseltamivir may not significantly impact the efficacy of other NAIs, while other mutations can lead to broad resistance across the class. nih.govnih.gov
Detailed research findings have elucidated the cross-resistance profiles associated with key neuraminidase mutations. The most extensively studied mutation is H275Y (histidine-to-tyrosine substitution at position 275) in the N1 neuraminidase of influenza A(H1N1) viruses. This mutation is known to confer high-level resistance to oseltamivir. nih.govcdc.gov Viruses carrying the H275Y mutation also exhibit reduced susceptibility to peramivir. nih.govcdc.gov However, these viruses generally remain susceptible to zanamivir and laninamivir. nih.govnih.gov
In contrast, the R292K (arginine-to-lysine at position 292) mutation in N2 neuraminidase, found in some influenza A(H3N2) viruses, is associated with reduced susceptibility to both oseltamivir and zanamivir. nih.govmdpi.com Another significant mutation in H3N2 viruses is E119V (glutamic acid-to-valine at position 119), which also confers resistance to oseltamivir. nih.gov Dual mutations, such as E119V and I222V, have been shown to result in a dramatically higher resistance to oseltamivir. nih.gov
In influenza B viruses, mutations such as E119A can lead to a significant reduction in the inhibitory effects of oseltamivir, zanamivir, and peramivir. nih.gov The R371K and D197N mutations in influenza B neuraminidase have also been associated with highly reduced sensitivity to both zanamivir and oseltamivir. mdpi.com
The following tables provide a summary of the cross-resistance profiles for common neuraminidase inhibitor resistance-associated mutations.
Table 1: Cross-Resistance in Influenza A(H1N1)pdm09 Virus
| Mutation | Effect on Oseltamivir | Effect on Peramivir | Effect on Zanamivir | Effect on Laninamivir |
| H275Y | High resistance (>100-fold increase in IC50) nih.gov | Reduced susceptibility nih.govcdc.gov | Susceptible nih.gov | Susceptible nih.gov |
| H275Y/G147R | Enhanced cross-resistance nih.gov | Enhanced cross-resistance nih.gov | Reduced susceptibility nih.gov | Susceptible nih.gov |
Table 2: Cross-Resistance in Influenza A(H3N2) Virus
| Mutation | Effect on Oseltamivir | Effect on Zanamivir |
| E119V | Reduced susceptibility nih.gov | Susceptible |
| R292K | Reduced susceptibility nih.govmdpi.com | Reduced susceptibility nih.govmdpi.com |
| E119V/I222V | High resistance (1006-fold higher than wild-type) nih.gov | Not specified |
Table 3: Cross-Resistance in Influenza B Virus
| Mutation | Effect on Oseltamivir | Effect on Zanamivir | Effect on Peramivir |
| E119A | Highly reduced inhibition (3171-fold) nih.gov | Highly reduced inhibition (12538-fold) nih.gov | Highly reduced inhibition (13780-fold) nih.gov |
| R371K | Highly reduced sensitivity mdpi.com | Highly reduced sensitivity mdpi.com | Not specified |
| D197N | Highly reduced sensitivity mdpi.com | Highly reduced sensitivity mdpi.com | Not specified |
Computational Approaches in Oseltamivir Research and Analog Design
In Silico Modeling of Oseltamivir-Neuraminidase Interactions.nih.govrsc.orgbenthamscience.comnih.govbbrc.in
Computational modeling allows researchers to visualize and analyze the complex interplay between oseltamivir (B103847) and its target, the neuraminidase enzyme, at an atomic level.
Molecular dynamics (MD) simulations are powerful computational techniques that model the movement of atoms and molecules over time, providing a dynamic view of biological processes. In the context of oseltamivir, MD simulations have been instrumental in elucidating the intricate process of how the drug binds to the neuraminidase active site.
Large-scale free-binding MD simulations, totaling hundreds of microseconds, have been conducted to map the complete binding process of oseltamivir to the neuraminidase enzyme. nih.govdoaj.org These simulations have revealed multiple binding pathways and the existence of several metastable states, which are intermediate conformations the drug adopts before settling into its final, most stable bound state. plos.org One significant finding from these simulations is the identification of a water-mediated hydrogen bond between the amino group of oseltamivir and the side chain of Arg118 in the enzyme's active site, a detail that offers new avenues for improving inhibitor design. plos.org
Furthermore, MD simulations have highlighted the role of an "electrostatic binding funnel" that guides the positively charged oseltamivir into the negatively charged active site of the neuraminidase. nih.govplos.org This finding helps to explain the kinetics of drug binding and how mutations in the enzyme can disrupt this process, leading to drug resistance. plos.org By simulating the unbinding process using steered molecular dynamics (SMD), researchers can also investigate the forces and interactions that hold the drug in place, providing a more complete picture of the binding landscape. nih.govplos.org
| Simulation Technique | Key Findings | Implications for Drug Design |
| Free-Binding MD | Identification of multiple binding pathways and metastable states. plos.org | Provides a more detailed map of the binding process, allowing for the design of inhibitors that can exploit these intermediate states. |
| Free-Binding MD | Discovery of a water-mediated hydrogen bond with Arg118. plos.org | Suggests that modifications to the inhibitor to enhance this interaction could increase binding affinity. |
| MD and SMD | Elucidation of an electrostatic funnel guiding oseltamivir to the active site. nih.govplos.org | Understanding the role of electrostatics can help in designing drugs that are less susceptible to resistance mutations that alter the electrostatic landscape. |
| Equilibrium MD | Analysis of the stability of oseltamivir in the binding pocket of wild-type and mutant neuraminidase. plos.org | Helps to understand the molecular basis of drug resistance by comparing the dynamics of the drug in different enzyme variants. |
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule (the ligand, in this case, oseltamivir) when bound to a protein target (neuraminidase). This technique is crucial for understanding the specific interactions that contribute to binding affinity and for screening large libraries of potential drug candidates.
Docking studies have successfully replicated the binding mode of oseltamivir within the neuraminidase active site, confirming the importance of key interactions with catalytic and framework residues. nih.govbioinfopublication.org These studies often serve as the starting point for more advanced computational analyses, such as MD simulations and free energy calculations. nih.gov
The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a major goal of docking and other computational methods. bioinfopublication.org For instance, docking studies have been used to compare the binding energies of oseltamivir to both wild-type and mutant forms of neuraminidase, providing a rationale for observed drug resistance. bioinfopublication.org A higher (less negative) binding energy in a mutant suggests a weaker interaction and thus reduced inhibitory activity. bioinfopublication.org
In some studies, molecular docking has been used to screen thousands of modified oseltamivir ligands to identify candidates with potentially better binding affinities than the parent drug. nih.gov The most promising candidates from these virtual screens can then be synthesized and tested experimentally, streamlining the drug discovery process.
| Ligand | Binding Energy (ΔG, kcal/mol) | pKi (μM) | Reference |
| Oseltamivir | -4.2841 | 10.745 | nih.gov |
| AD3BF2D | -8.841 | 15.636 | nih.gov |
Rational Design of Oseltamivir Analogues and Novel Neuraminidase Inhibitors.benthamscience.comnih.govbbrc.inmdpi.com
The knowledge gained from computational modeling of oseltamivir-neuraminidase interactions provides a solid foundation for the rational design of new and improved inhibitors.
Structure-based drug design (SBDD) relies on the three-dimensional structure of the protein target to design molecules that can bind to it with high affinity and specificity. Oseltamivir itself is a classic example of successful SBDD. nih.gov
A key aspect of SBDD in the context of oseltamivir is the exploitation of additional binding pockets near the active site. For example, the "150-cavity" present in some neuraminidase subtypes has been a major focus for the design of oseltamivir analogues. mdpi.commdpi.com By modifying the C-5 amino group of oseltamivir with various chemical moieties, researchers have created derivatives that can extend into this cavity, forming additional interactions and potentially increasing inhibitory activity. mdpi.commdpi.com
Molecular docking simulations are a cornerstone of SBDD, allowing designers to virtually test how well a designed analogue fits into the target's binding site and interacts with key residues. mdpi.commdpi.com For example, docking studies of NH2-sulfonyl oseltamivir analogues have shown that they can retain the essential interactions of the parent molecule while forming new hydrogen bonds, which could contribute to their potent inhibitory activity. mdpi.com
A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific target. These models can be generated based on the structure of a known inhibitor like oseltamivir or from the protein's binding site itself. nih.govaiu.edu.sy
Once a pharmacophore model is developed, it can be used to rapidly screen large virtual libraries of compounds to identify those that match the required features. nih.govaiu.edu.sy This virtual screening approach is much faster and more cost-effective than high-throughput screening of physical compounds. Hits from the virtual screen can then be subjected to more rigorous evaluation, such as molecular docking and in vitro testing. nih.govaiu.edu.sy
For example, a pharmacophore model based on known neuraminidase inhibitors, including oseltamivir, was used to screen a library of natural compounds, leading to the identification of several new potential inhibitors. nih.gov In another study, a pharmacophore model generated from oseltamivir itself, consisting of seven features, was used to screen a natural product library, resulting in the discovery of promising new scaffolds for neuraminidase inhibitors. benthamscience.comaiu.edu.sy
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govturkjps.org In the context of oseltamivir, QSAR studies have been used to understand which molecular properties are most important for neuraminidase inhibition and to predict the activity of newly designed analogues. rsc.org
In a typical QSAR study, a set of oseltamivir derivatives with known inhibitory activities is used to build a model. rsc.org Various molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties, are calculated. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity. rsc.orgturkjps.org
For example, a QSAR study on N-substituted oseltamivir derivatives found that reducing the molecular size and introducing stronger electron-accepting groups could enhance inhibitory activity against the H5N1 virus. rsc.org Such models can provide valuable guidance for the design of more potent compounds. rsc.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the three-dimensional fields around the molecules, providing a more detailed understanding of the structure-activity relationship. nih.gov
Prediction of Prodrug Metabolism and Activation In Silico
Oseltamivir is administered as an ethyl ester prodrug, oseltamivir phosphate (B84403), which requires in vivo hydrolysis to its active form, oseltamivir carboxylate. This bioactivation is primarily mediated by human carboxylesterase 1 (CES1). nih.govresearchgate.net Computational modeling plays a crucial role in understanding and predicting this metabolic conversion.
Density Functional Theory (DFT) has been employed to investigate the mechanism of oseltamivir metabolism. worldscientific.com These quantum mechanical calculations help in understanding the reaction mechanisms at a molecular level. Studies have considered various reaction pathways for the hydrolysis of the ester and amide groups of oseltamivir, evaluating both concerted and stepwise mechanisms. worldscientific.com Research indicates that a stepwise mechanism is more favorable for both hydrolysis reactions, with the formation of a tetrahedral intermediate being the rate-determining step. worldscientific.com Furthermore, these computational models suggest that the hydrolysis can be assisted by the substrate's amino group and surrounding water molecules, with a substrate-assisted mechanism being the most favorable for the formation of the active oseltamivir carboxylate. worldscientific.com
Physiologically Based Pharmacokinetic (PBPK) modeling is another powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of oseltamivir in the body. researchgate.nettandfonline.com PBPK models for oseltamivir have been developed to predict its pharmacokinetic profile, including the conversion of the prodrug to its active metabolite. tandfonline.complos.org These models incorporate drug-specific parameters and physiological data to simulate the concentration-time profiles of both oseltamivir and oseltamivir carboxylate. researchgate.netplos.org For instance, PBPK modeling has been used to accurately predict the pharmacokinetic parameters of oseltamivir in adults and to extrapolate them to pediatric populations by incorporating age-dependent differences in CES1 expression and activity. researchgate.net
In silico prediction of the ADME properties of potential oseltamivir analogs is also a key application of computational chemistry. nih.gov Tools like Qikprop can be used to calculate various descriptors for novel compounds, including their predicted octanol-water partitioning coefficient (QPlogPo/w), aqueous solubility (QPlogS), and human oral absorption. nih.gov Such predictions are vital in the early stages of drug design to assess the "drug-likeness" of new chemical entities and to prioritize candidates for synthesis and further testing. nih.govmdpi.com
Table 1: In Silico Predicted ADME Properties of Oseltamivir Carboxylate (OC) and its Analogs
| Compound | QPlogPo/w (Octanol-water partition coefficient) | QPlogS (Aqueous solubility) | Predicted Human Oral Absorption (%) |
|---|---|---|---|
| Oseltamivir Carboxylate (OC) | -0.5 | -0.8 | 32.7 |
| Analog 6i | 1.8 | -3.5 | ~60-70 |
| Analog 12c | 2.1 | -4.0 | ~60-70 |
| Analog 24b | 2.5 | -4.2 | ~60-70 |
| Analog 26b | 2.3 | -4.5 | ~60-70 |
Data sourced from in silico predictions reported in scientific literature. nih.gov The table showcases how computational tools can estimate key pharmacokinetic parameters, aiding in the design of new drug candidates with potentially improved properties over the parent compound.
Computational Analysis of Resistance Mutations
The emergence of drug-resistant influenza strains is a significant clinical challenge. Computational analysis, particularly molecular dynamics (MD) simulations, has been instrumental in elucidating the molecular mechanisms by which mutations in the neuraminidase (NA) protein confer resistance to oseltamivir. nih.govnih.govacs.org
MD simulations allow researchers to observe the dynamic behavior of the NA protein and its interaction with oseltamivir over time. nih.govacs.org These simulations have been used to study the effects of specific mutations, such as H274Y and N294S in N1 neuraminidase, which are known to cause oseltamivir resistance. nih.govuiuc.edu By simulating the drug-protein complex, scientists can analyze changes in binding affinity, conformational shifts, and the role of surrounding residues and water molecules. nih.govacs.org
One of the key findings from computational studies is that resistance mutations can alter the conformational dynamics of the NA active site. nih.gov For the H274Y mutation, MD simulations have revealed that a conformational change in the nearby E276 residue is a primary source of drug resistance. nih.gov In the wild-type enzyme, the binding of oseltamivir is stabilized by a network of hydrogen bonds and favorable electrostatic interactions with residues like Arg118, Arg292, and Arg371. uiuc.edujapsonline.com Mutations can disrupt this network, leading to a weaker binding of the drug. japsonline.com
Computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energies of oseltamivir to both wild-type and mutant NA. nih.gov These calculations can quantitatively predict the reduction in binding affinity caused by a resistance mutation, corroborating experimental findings. nih.gov
Furthermore, computational approaches have been used to proactively predict potential secondary mutations that could compensate for any fitness cost associated with a primary resistance mutation. plos.org For example, while the H274Y mutation confers oseltamivir resistance, it can also decrease the surface expression and activity of the neuraminidase. plos.org Computational methods have been successfully used to identify secondary mutations that can restore the enzyme's function, potentially facilitating the spread of the resistant virus. plos.org
The analysis of unbinding pathways through steered molecular dynamics (SMD) simulations provides further insights into resistance. uiuc.edu These simulations reveal how mutations can alter the energy landscape of drug binding and unbinding, making it easier for oseltamivir to dissociate from the active site. acs.orguiuc.edu
Table 2: Key Neuraminidase Mutations Conferring Oseltamivir Resistance and Studied Computationally
| Mutation | Neuraminidase Type | Observed Effect on Oseltamivir Binding/Efficacy | Computational Methods Used for Analysis |
|---|---|---|---|
| H274Y | N1 (seasonal H1N1, H5N1) | Reduced binding affinity, conformational change in E276. nih.gov | Molecular Dynamics (MD) Simulations, MM-PBSA. nih.gov |
| N294S | N1 (H5N1) | Reduced binding affinity. nih.gov | Molecular Dynamics (MD) Simulations, MM-PBSA. nih.gov |
| R292K | N2, N9 | Significantly reduced binding affinity due to weakened electrostatic interactions. japsonline.complos.org | Molecular Dynamics (MD) Simulations, Energy Decomposition Analysis. japsonline.com |
| E119G | N2 | Considered a non-resistant mutation to oseltamivir, used as a control in some studies. nih.gov | Molecular Dynamics (MD) Simulations, MM-PBSA. nih.gov |
| I222K | N1 (H1N1) | Increased resistance towards oseltamivir. dovepress.com | Molecular Dynamics (MD) Simulations. dovepress.com |
This table summarizes key mutations in the influenza neuraminidase protein that have been shown to confer resistance to oseltamivir. The effects of these mutations on drug binding and the computational techniques used to analyze these effects are highlighted, demonstrating the power of in silico methods in understanding drug resistance.
In Vitro Characterization of Antiviral Activity of Oseltamivir Monohydrochloride and Its Active Metabolite
Determination of Inhibitory Concentrations (IC50) Against Viral Neuraminidase
The in vitro potency of oseltamivir's active metabolite, oseltamivir (B103847) carboxylate (also known as GS 4071), is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral neuraminidase enzyme activity. nih.gov This is typically measured using a fluorometric assay. nih.gov
Oseltamivir carboxylate has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains, with IC50 values often in the low nanomolar to sub-nanomolar range. nih.govmedchemexpress.com For instance, the mean IC50 of oseltamivir acid (the active metabolite) is approximately 2 nM against influenza virus neuraminidase. medchemexpress.com
Studies have shown variations in susceptibility depending on the influenza type and subtype. Generally, influenza A viruses with an N2 neuraminidase subtype are more effectively inhibited by oseltamivir carboxylate compared to zanamivir (B325). health.gov.au Conversely, influenza A viruses with an N1 subtype and influenza B viruses are often better inhibited by zanamivir. health.gov.au Despite these differences, the mean IC50 values of oseltamivir carboxylate are similar for N1 and N2 strains. health.gov.au However, influenza B viruses typically show a higher mean IC50 value, indicating slightly lower susceptibility. health.gov.au One study reported a mean IC50 for influenza B strains of 19.25 nM. health.gov.au
The inhibitory concentrations for various influenza strains are detailed in the table below.
Inhibitory Concentration (IC50) of Oseltamivir and its Active Metabolite Against Viral Neuraminidase
| Compound | Influenza Virus Strain | Mean IC50 (nM) |
|---|---|---|
| Oseltamivir Acid (Oseltamivir Carboxylate) | Influenza Virus (General) | 2 medchemexpress.com |
| Oseltamivir | Influenza A/H3N2 | 0.67 medchemexpress.com |
| Oseltamivir | Influenza A/H1N2 | 0.9 medchemexpress.com |
| Oseltamivir | Influenza A/H1N1 | 1.34 medchemexpress.com |
| Oseltamivir | Influenza B | 13 medchemexpress.com |
| Oseltamivir Carboxylate | Influenza A (N2 strains) | 0.38 health.gov.au |
| Oseltamivir Carboxylate | Influenza B (various strains) | 19.25 health.gov.au |
It is important to note that the emergence of resistant strains, such as those with the H275Y mutation in the neuraminidase gene, can dramatically increase the IC50 value, rendering oseltamivir carboxylate ineffective at standard concentrations. nih.gov
Assessment of Effective Concentrations (EC50) Against Viral Replication in Cell Culture Models
The 50% effective concentration (EC50) is a measure of the drug concentration required to inhibit 50% of viral replication in cell culture models, such as Madin-Darby Canine Kidney (MDCK) cells. nih.govnih.gov This assessment is typically conducted through methods like plaque reduction assays or cytopathic effect (CPE) inhibition assays. nih.govnih.gov
The EC50 values for oseltamivir and its derivatives have been determined for various influenza strains. For the H1N1 strain (A/PR/8/34), oseltamivir carboxylate (OSC) showed an EC50 of 0.02 µM. nih.gov Against the H3N2 strain (A/Wisconsin/67/05), the EC50 for OSC was 0.36 µM. nih.gov Another study found EC50 values of oseltamivir to be 0.51 nM for the NWS strain, 0.19 nM for the Victoria strain, and 0.70 nM for the Duck strain. usu.edu These findings indicate that the antiviral effect can be dependent on the specific virus strain. frontierspartnerships.org
The table below summarizes EC50 values from a study evaluating oseltamivir carboxylate against different influenza A strains in MDCK cells. nih.gov
Effective Concentration (EC50) of Oseltamivir Carboxylate Against Influenza A Virus Replication
| Compound | Influenza Virus Strain | EC50 (µM) |
|---|---|---|
| Oseltamivir Carboxylate (OSC) | H1N1 (A/PR/8/34) | 0.02 ± 0.01 nih.gov |
| Oseltamivir Carboxylate (OSC) | H3N2 (A/Wisconsin/67/05) | 0.36 ± 0.16 nih.gov |
EC50 is the compound concentration that inhibits 50% of virus plaque formation in MDCK cells. nih.gov
Spectrum of Antiviral Activity Across Influenza Virus Strains (A and B)
Oseltamivir demonstrates a broad spectrum of antiviral activity, inhibiting both influenza A and influenza B viruses. wikipedia.orgnih.govdrugbank.commedchemexpress.commedicalletter.org Its efficacy extends to various subtypes of influenza A, including seasonal H1N1, H3N2, and avian influenza strains such as H5N1. drugbank.comnih.govnih.gov
The World Health Organization and the U.S. Centers for Disease Control and Prevention (CDC) have endorsed oseltamivir for managing illnesses caused by avian influenza strains, including the highly pathogenic H5N1 virus. nih.gov The vast majority of recently circulating influenza virus strains tested have been found to be susceptible to neuraminidase inhibitors like oseltamivir. medicalletter.orgmedicalletter.org For example, during the 2010-2011 flu season in the United States, 99.1% of H1N1, 99.8% of H3N2, and 100% of Influenza B isolates remained susceptible to oseltamivir. wikipedia.org While resistance can emerge, particularly in influenza A(H1N1) viruses, it has been sporadic and has had a limited public health impact. wikipedia.orgcdc.gov
Investigation of Combination Antiviral Effects (Synergism, Additivity, Antagonism)
The combination of oseltamivir with other antiviral agents has been investigated to enhance therapeutic efficacy and potentially mitigate the development of drug resistance. nih.gov These interactions are categorized as synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects). nih.gov
Synergistic Effects
With Amantadine (B194251) and Ribavirin : A triple-combination therapy of oseltamivir, amantadine, and ribavirin has demonstrated significant synergistic activity against multiple influenza A virus strains in vitro, including H1N1, H3N2, and H5N1. nih.gov The synergy of this triple combination was reported to be 2- to 13-fold greater than that of any double combination. nih.gov This combination has also shown effectiveness against drug-resistant influenza strains. nih.gov
With Amantadine : The double combination of amantadine and oseltamivir carboxylate has been shown to be synergistic against H1N1, H3N2, and H5N1 replication across a wide range of concentrations. nih.gov
With MEK Inhibitors : Combining oseltamivir with four different MEK inhibitors (PD-0325901, AZD-6244, AZD-8330, and RDEA-119) resulted in a synergistic antiviral effect against the pandemic H1N1pdm09 influenza A virus. nih.gov
Additive Effects
With Ribavirin : The combination of oseltamivir carboxylate and ribavirin has largely been found to be additive against H1N1, H3N2, and H5N1 strains. nih.gov However, some studies have reported varying results, including antagonism or synergism depending on the virus strain and drug dosage. nih.gov
Antagonistic Effects
With Zanamivir : While combining two neuraminidase inhibitors like oseltamivir and zanamivir could theoretically offer advantages, some in vitro data have suggested a lack of synergy and even some antagonism at higher concentrations of zanamivir against the pandemic H1N1 2009 virus. plos.org A clinical study also found that the oseltamivir-zanamivir combination was less effective than oseltamivir monotherapy for seasonal influenza A (mainly H3N2), suggesting a potential negative interaction. plos.org It is hypothesized that inhaled zanamivir, being delivered directly to the site of replication, might occupy the neuraminidase catalytic pocket first, thereby preventing the action of oseltamivir. plos.org
Chemical Synthesis and Prodrug Activation Studies
Synthetic Methodologies for Oseltamivir (B103847) and its Analogues
The synthesis of oseltamivir is a significant topic in organic chemistry due to its structural complexity, featuring three stereocenters, which means only one of eight possible stereoisomers is the desired active form. wikipedia.org
The commercial production of oseltamivir, primarily developed by Roche, traditionally starts from shikimic acid, a natural product extracted from Chinese star anise. wikipedia.orgmusechem.com This route, however, faces challenges, including the fluctuating availability of shikimic acid and the use of potentially hazardous azide (B81097) reagents in key steps. york.ac.ukmusechem.com
Several alternative synthetic routes have been developed to address these issues, either by avoiding shikimic acid as a starting material or by employing azide-free transformations. york.ac.ukmusechem.com
Shikimic Acid-Based Routes: The original Roche synthesis involves multiple steps, including esterification, ketalization, mesylation, and the formation of an epoxide intermediate. A crucial step is the regioselective opening of an aziridine (B145994) ring. wikipedia.orgchemicalbook.com An azide-free variation of the Roche synthesis has also been reported. musechem.com
Diels-Alder Approaches: To circumvent the reliance on shikimic acid, synthetic strategies using the Diels-Alder reaction have been explored. wikipedia.orgchemicalbook.com These methods construct the core cyclohexene (B86901) ring from acyclic precursors. For instance, a route developed by Corey involves a Diels-Alder reaction between furan (B31954) and ethyl acrylate. wikipedia.org
Other Novel Syntheses: Other chemists have contributed unique routes, often named after them, such as the Fukuyama synthesis and the Trost synthesis, each employing different key reactions and strategies to achieve the target molecule. wikipedia.org The Hayashi synthesis is noted for its efficiency and use of inexpensive reagents, making it suitable for large-scale production. wikipedia.org
Below is an interactive table summarizing various key synthetic routes to Oseltamivir.
| Synthetic Route | Starting Material | Key Features | Reported Overall Yield |
| Roche Industrial Route | (-)-Shikimic Acid | Multi-step process, uses azide reagents. wikipedia.orgmusechem.com | 17-22% wikipedia.org |
| Karpf/Trussardi (Roche) | (-)-Shikimic Acid | Azide-free alternative. wikipedia.org | 35-38% musechem.com |
| Corey Synthesis | Furan, Ethyl Acrylate | Diels-Alder reaction strategy. wikipedia.orgresearchgate.net | Not specified |
| Fukuyama Synthesis | Commercially available materials | Utilizes asymmetric Diels-Alder reaction. wikipedia.orgresearchgate.net | Not specified |
| Trost Synthesis | Cyclic materials | Key step is desymmetrization of a meso intermediate. researchgate.net | Not specified |
| Hayashi Synthesis | Inexpensive reagents | Employs three one-pot operations for efficiency. wikipedia.org | 57% wikipedia.org |
| Palladium-AAA Route | Commercially available materials | Features palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed aziridination. nih.govresearchgate.net | 30% nih.govresearchgate.net |
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of oseltamivir relates to its inhibitory activity against the neuraminidase enzyme. These studies involve the synthesis of various analogues with systematic modifications. nih.gov
Research has shown that the lipophilic side chains of the cyclohexene scaffold interact with a hydrophobic pocket in the enzyme's active site. nih.gov Modifications to the size and geometry of these side chains have been extensively investigated. These SAR studies demonstrated that influenza A and B neuraminidases have different sensitivities to the steric bulk of the inhibitor, despite the active sites being highly homologous. nih.gov
Further studies have highlighted the critical importance of the stereochemistry of the substituents on the cyclohexene ring. For example, the stereodisposition of the acetamido group at the C4 position is essential for enzyme recognition; an epimer at this position results in a roughly 150,000-fold reduction in inhibitory activity. rsc.org Other synthetic efforts have focused on modifying the pentanol (B124592) subunit to allow for conjugation to multivalent scaffolds, creating the potential for multivalent neuraminidase inhibitors. uu.nl The synthesis of various analogues, including azides and amines derived from shikimic acid, has also been explored to investigate other biological activities, such as cytotoxicity. researchgate.net
Enzymatic Conversion Pathways of Oseltamivir Monohydrochloride to Oseltamivir Carboxylate
Oseltamivir is an ethyl ester prodrug that requires in vivo hydrolysis to become the active antiviral agent, oseltamivir carboxylate (OC). uu.nlresearchgate.netnih.gov This bioactivation is a critical step for its therapeutic effect.
The conversion of oseltamivir to oseltamivir carboxylate is mediated by carboxylesterases. asm.orgresearchgate.net The primary enzyme responsible for this hydrolytic activation in humans is human carboxylesterase 1 (hCE1). nih.govnih.gov This enzyme is predominantly found in the liver, which is the main site of conversion. nih.govnih.gov Studies using human liver microsomes showed rapid hydrolysis of oseltamivir, whereas no significant activity was detected in intestinal microsomes or plasma. nih.gov
Further research confirmed the specific role of hCE1. Experiments with recombinant enzymes demonstrated that hCE1, but not hCE2, effectively hydrolyzes the prodrug. nih.gov The rate of hydrolysis has been shown to correlate with the level of hCE1 in individual liver samples. nih.gov While conversion is efficient systemically, it is notably slow and limited in the brain, indicating low activity of the relevant esterase isoforms in the central nervous system. asm.org
Following oral administration, oseltamivir is readily absorbed and rapidly converted to its active carboxylate form. researchgate.netnih.gov The active metabolite, oseltamivir carboxylate, is detectable in plasma within 30 minutes of dosing, reaching maximum concentrations (Cmax) after 3 to 4 hours. nih.govnih.gov The pharmacokinetic profile is predictable, with the concentration of the active metabolite declining with an apparent half-life of 6 to 10 hours. nih.gov
The efficiency of this conversion is highlighted by the high absolute bioavailability of the active metabolite, which is approximately 80% of the orally administered oseltamivir dose. nih.govresearchgate.net Kinetic studies comparing recombinant hCE1 to human liver microsomes showed similar kinetic parameters, reinforcing hCE1's central role. nih.gov
Genetic variations in the CES1 gene can impact the kinetics of oseltamivir activation. Studies on functional CES1 variants, such as p.Gly143Glu and p.Asp260fs, have shown a dramatic reduction in catalytic activity. For the p.Gly143Glu variant, the maximum reaction velocity (Vmax) was only about 25% of the wild-type enzyme, while the activity of the p.Asp260fs variant was negligible. nih.gov This indicates that individuals with these mutations may have impaired prodrug activation. nih.gov
The following interactive table presents kinetic data for CES1 variants in the hydrolysis of Oseltamivir.
| Enzyme Variant | Relative Catalytic Activity (Vmax) | Implication for Prodrug Activation |
| Wild Type (WT) CES1 | 100% (Reference) | Normal, rapid conversion to oseltamivir carboxylate. nih.gov |
| p.Gly143Glu CES1 Variant | ~25% of WT | Significantly hindered catalytic activity. nih.gov |
| p.Asp260fs CES1 Variant | Negligible | Dramatically hindered catalytic activity. nih.gov |
Innovative Strategies for Prodrug Activation in Chemical Biology Research
The fundamental concept of prodrug activation, where an inactive compound is converted to an active drug at a specific site, is a major focus of chemical biology research. uochb.cz While oseltamivir relies on endogenous enzymes, innovative strategies are being developed for more precise control over drug activation, particularly in fields like oncology. uochb.czacs.org
One advanced approach involves bioorthogonal chemistry, which uses reactions that can occur in living systems without interfering with native biochemical processes. uochb.cz Bioorthogonal prodrug systems leverage exogenous triggers, allowing for precise control over the location and timing of drug release, independent of variable biological conditions like local pH or enzyme levels. acs.org An example of this is a system based on tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) click-release chemistry, which has advanced to clinical trials. acs.org
Other novel activation strategies include:
ROS-Responsive Activation: This method designs prodrugs that are activated by reactive oxygen species (ROS), which are often present at high levels in tumor microenvironments. This can be achieved through mechanisms like C-C bond cleavage. researchgate.net
Electrochemical Activation: A new concept termed "electrodrugs" involves the electrochemical activation of a prodrug. For instance, a Pt(IV) prodrug can be reduced to its active Pt(II) form using an electrical stimulus, offering spatial and temporal control over drug generation. rsc.org
Improved Activators: Research is also focused on developing new generations of prodrug activators that are faster and more efficient than current methods, aiming to increase the percentage of the administered dose that becomes therapeutically active. uochb.cz
These innovative strategies, while not currently used for oseltamivir, represent the forefront of chemical biology research and could pave the way for future antiviral therapies with enhanced targeting and fewer side effects. uochb.czacs.org
Advanced Analytical Chemistry Methodologies for Oseltamivir Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of oseltamivir (B103847) analysis, enabling the separation of the prodrug from its active metabolite and other potential impurities in complex biological matrices.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is widely employed for the routine analysis of oseltamivir in bulk drug and pharmaceutical capsules. jst.go.jpsphinxsai.com These methods are valued for their simplicity, reproducibility, and cost-effectiveness. sphinxsai.com A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). jst.go.jpsphinxsai.com Detection is typically performed using UV spectrophotometry at wavelengths around 215 nm or 237 nm. jst.go.jpsphinxsai.com Stability-indicating RP-HPLC methods have been developed to separate oseltamivir from its degradation products under various stress conditions (acidic, basic, oxidative, and thermal), demonstrating the specificity of these assays. jst.go.jpsphinxsai.com
Validation of these HPLC methods, following International Council for Harmonisation (ICH) guidelines, has demonstrated excellent linearity over specific concentration ranges, with high correlation coefficients (r² = 0.999). jst.go.jp Key performance characteristics such as precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are rigorously assessed to ensure the reliability of the results. sphinxsai.com For instance, one validated method reported an LOD of 2.98 µg/mL and an LOQ of 9.98 µg/mL. sphinxsai.com The relatively short retention times, often under 5 minutes, contribute to the efficiency of these methods for quality control purposes. nih.gov
Table 8.1: Examples of HPLC Methods for Oseltamivir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) jst.go.jp | X terra C18 (150 mm x 4.6 mm) sphinxsai.com | C18 (designed for basic pH) nih.govcdc.gov |
| Mobile Phase | Acetonitrile and triethylamine (B128534) (gradient) jst.go.jp | 0.1% octa-sulfonic acid: acetonitrile (30:70 v/v) sphinxsai.com | 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10) nih.govcdc.gov |
| Flow Rate | 1.0 mL/min jst.go.jp | 1.0 mL/min sphinxsai.com | 1.0 mL/min nih.govcdc.gov |
| Detection (UV) | 215 nm jst.go.jp | 237 nm sphinxsai.com | 220 nm and 254 nm nih.govcdc.gov |
| Retention Time | Not specified | 2.31 min sphinxsai.com | ~4 min nih.govcdc.gov |
| Linearity Range | 70–130 μg/ml jst.go.jp | Not specified | 0.6 mg/mL to 4.5 mg/mL nih.govcdc.gov |
| LOD | Not specified | 2.98 µg/mL sphinxsai.com | 2.2 ng (at 220 nm) nih.govcdc.gov |
| LOQ | Not specified | 9.98 µg/mL sphinxsai.com | Not specified |
| Application | Stability-indicating assay for API jst.go.jp | Bulk drug and capsules sphinxsai.com | Pharmaceutical preparations nih.govcdc.gov |
While Gas Chromatography (GC) is less common for oseltamivir analysis due to the compound's polarity and low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical applications. nih.govnih.gov This technique offers unparalleled sensitivity and specificity, allowing for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in various biological matrices such as human plasma, urine, and saliva. nih.govekb.eg
LC-MS/MS methods are essential for pharmacokinetic and bioequivalence studies where low concentrations of the analytes need to be accurately measured. nih.govwho.int These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interferences from the biological matrix. nih.govnih.govnih.gov Chromatographic separation is achieved on columns like a C18 or a ZIC-HILIC column, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govnih.govekb.eg This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov The use of deuterated internal standards is common to ensure high accuracy and precision. nih.gov Validated LC-MS/MS methods have demonstrated linearity over wide concentration ranges, for example, 0.5–200 ng/mL for oseltamivir and 2.0–800 ng/mL for oseltamivir carboxylate, with very low limits of quantification. nih.govresearchgate.net The short run times, often as low as 2.0 minutes, allow for high-throughput analysis, which is critical in clinical studies. nih.govnih.gov
Table 8.2: Performance of LC-MS/MS Methods for Oseltamivir and Oseltamivir Carboxylate
| Parameter | Method A | Method B | Method C |
| Matrix | Human Plasma nih.gov | Human Plasma nih.gov | Human Plasma nih.gov |
| Extraction | Solid Phase Extraction (SPE) nih.gov | Solid Phase Extraction (SPE) nih.gov | Liquid-Liquid Extraction (LLE) nih.gov |
| LC Column | Symmetry C18 nih.gov | Chromatopack C18 nih.gov | Not specified |
| Run Time | 2.0 min nih.gov | 1.0 min nih.gov | 3.2 min nih.gov |
| Linearity (Oseltamivir) | 0.5–200 ng/mL nih.gov | 0.92-745.98 ng/mL nih.gov | 0.3-200 ng/mL nih.gov |
| Linearity (Oseltamivir Carboxylate) | 2.0–800 ng/mL nih.gov | 5.22-497.49 ng/mL nih.gov | Not applicable |
| LLOQ (Oseltamivir) | 0.5 ng/mL nih.gov | 0.92 ng/mL nih.gov | 0.30 ng/mL nih.gov |
| LLOQ (Oseltamivir Carboxylate) | 2.0 ng/mL nih.gov | 5.22 ng/mL nih.gov | Not applicable |
| Recovery (Oseltamivir) | 94.4% nih.gov | 68.72% nih.gov | ≥89% nih.gov |
| Recovery (Oseltamivir Carboxylate) | 92.7% nih.gov | 70.66% nih.gov | Not applicable |
Spectrometric Methods for Structural Elucidation and Quantification
Spectrometric techniques are vital for both the quantitative analysis of oseltamivir in pharmaceutical formulations and the structural confirmation of the active pharmaceutical ingredient (API) and its derivatives.
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of oseltamivir in bulk and tablet dosage forms. wjpsonline.comwjpsonline.com The method is based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax), which has been identified at various points between 208.5 nm and 218 nm, depending on the solvent used (e.g., methanol (B129727) or distilled water). ekb.egwjpsonline.comresearchgate.net These methods are validated according to ICH guidelines and show good linearity over concentration ranges such as 10-50 µg/ml, with high correlation coefficients. wjpsonline.comwjpsonline.com While not as selective as chromatographic methods, UV spectrophotometry is suitable for routine quality control where the sample matrix is simple. ekb.eg
For structural elucidation, more advanced spectrometric methods are employed. Mass spectrometry (MS), often coupled with liquid chromatography, provides molecular weight information and fragmentation patterns that help confirm the identity of oseltamivir and its metabolites. nih.govtandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is another powerful tool used to determine the precise chemical structure of the oseltamivir molecule and its impurities. tandfonline.cominnovareacademics.in These spectroscopic techniques are indispensable during drug development and for the characterization of reference standards. innovareacademics.in
Capillary Electrophoresis in Enzyme Inhibition and Kinetic Studies
Capillary electrophoresis (CE) has emerged as a valuable technique for the analysis of oseltamivir and for studying its interaction with its target enzyme, neuraminidase. A rapid and reliable capillary zone electrophoresis (CZE) method has been developed for the assay of oseltamivir phosphate (B84403) in capsules. nih.gov This method offers advantages such as short analysis times, simple sample preparation, and the avoidance of organic solvents. nih.gov The separation is performed in a fused silica (B1680970) capillary under a high voltage, with UV detection. ekb.egnih.gov The method has been validated for its precision and accuracy, with recovery values between 98.64% and 100.26%. nih.gov
Furthermore, CE-based assays are powerful tools for investigating enzyme kinetics and inhibition. A capillary nanogel electrophoresis assay has been developed to maintain the native structure of the tetrameric viral neuraminidase, allowing for the real-time analysis of its inhibition by oseltamivir's active form. acs.orgresearchgate.net This technique can determine key parameters such as the inhibition constant (Kᵢ), providing direct insight into the therapeutic effectiveness of the inhibitor. acs.orgresearchgate.net For example, the inhibition constant for oseltamivir acid against the 1918 H1N1 neuraminidase was determined to be 18.2 ± 0.5 nM. acs.orgresearchgate.net
Emerging Bioanalytical Approaches for Metabolite and Interaction Analysis
The field of bioanalysis is continually evolving, with new approaches being developed to enhance the speed, sensitivity, and scope of oseltamivir analysis. One significant area of advancement is in sample preparation and handling. Dried blood spot (DBS) analysis, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), represents a minimally invasive alternative to traditional plasma sampling. nih.gov This technique requires only a small volume of blood, which is particularly advantageous in pediatric studies. nih.gov The DBS method has been fully validated, demonstrating accuracy and precision for the simultaneous determination of oseltamivir and oseltamivir carboxylate over relevant clinical concentration ranges. nih.gov
High-throughput and robust LC-MS/MS methods continue to be refined for the simultaneous quantification of oseltamivir and its metabolites, which is crucial for pharmacokinetic studies. nih.gov These methods focus on simplifying sample preparation, reducing analysis time, and improving sensitivity. nih.govwisdomlib.org The development of such efficient bioanalytical methods is critical for supporting clinical trials and therapeutic drug monitoring, ensuring that data on drug absorption, distribution, metabolism, and excretion can be generated rapidly and reliably. wisdomlib.orgbenthamdirect.com These advanced techniques are also instrumental in studying potential drug-drug interactions by allowing for the precise measurement of changes in metabolite profiles.
Structural Biology of Oseltamivir Target Interactions
X-ray Crystallography and Cryo-Electron Microscopy Studies of Neuraminidase Complexes
X-ray crystallography and, more recently, cryo-EM have provided high-resolution, three-dimensional snapshots of the oseltamivir (B103847) carboxylate molecule bound within the catalytic site of influenza neuraminidase. rsc.orgcell.com These structural studies have been conducted on various NA subtypes, including those from influenza A (e.g., N1, N2, N9) and influenza B viruses. rcsb.orgnih.govrcsb.org The resulting complex structures reveal that oseltamivir carboxylate acts as a transition-state analogue of sialic acid, the natural substrate for neuraminidase, effectively blocking the enzyme's function and preventing the release of new virus particles from infected host cells. nih.govfrontiersin.org
High-resolution crystal structures have been determined for numerous neuraminidase subtypes in complex with oseltamivir carboxylate, providing a detailed atomic-level view of the binding interactions. rcsb.orgrcsb.org For instance, the structure of N1 neuraminidase in complex with oseltamivir has been resolved to 2.50 Å, and an N7N9 subtype complex to 2.40 Å. rcsb.orgrcsb.org These structures consistently show the inhibitor nestled deep within the highly conserved catalytic pocket of the neuraminidase head domain. rsc.orgnih.gov The binding is stabilized by a network of hydrogen bonds and electrostatic interactions between the functional groups of the inhibitor and the amino acid residues of the enzyme. nih.gov
Table 1: Examples of PDB Entries for Oseltamivir-Neuraminidase Complexes
| PDB ID | Neuraminidase Subtype | Resolution (Å) | Technique |
|---|---|---|---|
| 2HU4 | N1 | 2.50 | X-ray Diffraction |
| 5L15 | H7N9 | 2.40 | X-ray Diffraction |
| 3CL0 | N1 (H274Y mutant) | 2.20 | X-ray Diffraction |
This table is illustrative and not exhaustive.
The binding of oseltamivir carboxylate is not a simple lock-and-key mechanism; it involves significant conformational changes in the neuraminidase active site. nih.gov A key dynamic feature is the movement of the "150-loop" (residues 147-152) adjacent to the active site. nih.govnih.gov In some neuraminidase subtypes, particularly group-1 NAs, this loop can exist in an "open" conformation in the absence of the inhibitor. escholarship.org Upon oseltamivir binding, this loop often transitions to a "closed" conformation, moving to cover part of the bound inhibitor. escholarship.orgresearchgate.net This induced-fit mechanism sequesters the drug within the active site, enhancing the binding affinity and contributing to the potent inhibition of the enzyme. researchgate.net Molecular dynamics simulations have further illuminated that this loop, along with the 430-loop, exhibits high flexibility that is crucial for ligand recognition and binding. nih.govescholarship.org
Characterization of Key Amino Acid Residues and Binding Pockets
Structural studies have precisely mapped the key amino acid residues that form the binding pocket and interact directly with oseltamivir carboxylate. researchgate.net The active site is a highly conserved cavity across different influenza A and B strains. nih.gov The interactions are multifaceted, involving charged, polar, and hydrophobic contacts. nih.gov
Electrostatic Interactions: The negatively charged carboxylate group of the inhibitor forms strong salt bridges with the positively charged guanidinium groups of a highly conserved triad (B1167595) of arginine residues: Arg118, Arg292, and Arg371. nih.govresearchgate.net These interactions are a cornerstone of the inhibitor's binding affinity.
Hydrogen Bonding: The protonated amino group at the C4 position of oseltamivir forms hydrogen bonds with the side chains of Asp151 and E119. nih.gov The acetyl group at C5 also forms a hydrogen bond with the guanidinium group of Arg152. nih.gov
Hydrophobic Interactions: The bulky pentyl ether side chain of oseltamivir fits into a hydrophobic pocket within the active site, making van der Waals contacts with residues such as Ile222, Arg224, and Glu276. nih.govnih.gov This hydrophobic interaction is crucial for the drug's potency.
Table 2: Key Residue Interactions with Oseltamivir Carboxylate
| Oseltamivir Group | Interacting NA Residue(s) | Type of Interaction |
|---|---|---|
| Carboxylate | Arg118, Arg292, Arg371 | Electrostatic (Salt Bridge) |
| Amino Group | Asp151, E119 | Hydrogen Bond |
| Acetyl Group | Arg152 | Hydrogen Bond |
The precise positioning and nature of these interactions explain the high specificity of oseltamivir for viral neuraminidase. Mutations in these key residues, such as H274Y or R292K, can disrupt these interactions, leading to a reduction in binding affinity and conferring drug resistance. nih.govpeerj.comrcsb.org
Structural Insights into Host-Pathogen Interactions Relevant to Neuraminidase Function
Understanding the structure of the neuraminidase-oseltamivir complex provides profound insights into the broader context of viral-host interactions. cell.com Neuraminidase's primary role in the viral life cycle is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and on newly formed virions. frontiersin.orgepa.gov This action is essential for preventing the aggregation of new virus particles and facilitating their release, allowing the infection to spread. frontiersin.orgresearchgate.net
The active site, which oseltamivir so effectively blocks, is the very site that recognizes and processes the host's sialic acid. nih.gov Therefore, the detailed structural map of the oseltamivir binding site is also a map of the enzyme's natural substrate-binding site. This knowledge is invaluable for several reasons:
It clarifies the molecular basis of how the influenza virus detaches from host cells. frontiersin.org
It reveals how the virus prevents its own hemagglutinin protein from binding to the sialic acid on the dying host cell, which would otherwise trap the progeny virions. frontiersin.org
It provides a structural template for understanding the impact of mutations. For example, the H274Y mutation, located near the active site, causes a subtle conformational shift in the side chain of residue Glu276, which in turn disrupts the hydrophobic pocket necessary for optimal oseltamivir binding without completely abolishing the enzyme's natural function. peerj.comrcsb.org
By studying the intricacies of how a synthetic inhibitor like oseltamivir binds, researchers gain a deeper understanding of the fundamental host-pathogen interactions that neuraminidase mediates, paving the way for the design of next-generation antivirals that can overcome resistance. nih.govresearchgate.net
Compound Reference Table
| Compound Name |
|---|
| Oseltamivir monohydrochloride |
| Oseltamivir carboxylate |
| Sialic acid |
| Zanamivir (B325) |
| Peramivir |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Oseltamivir Monohydrochloride in pharmacokinetic studies?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. Prepare a standard solution (1 mg/mL) in methanol-water-acetonitrile (e.g., 50:30:20 ratio) and calibrate using USP-grade reference standards. System suitability tests should include resolution, tailing factor, and precision (±2% RSD) . For pharmacokinetic parameters (AUC, Cmax), ensure sampling times align with terminal elimination phases to avoid data truncation .
Q. How should researchers design stability studies for Oseltamivir Monohydrochloride under varying storage conditions?
- Methodology : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic assays for degradation products. Use forced degradation (acid/alkali hydrolysis, oxidative stress) to identify labile functional groups. Quantify impurities via LC-MS/MS, referencing pharmacopeial impurity thresholds (e.g., ≤0.5% for unknown impurities) .
Q. What synthesis protocols ensure high purity of Oseltamivir Monohydrochloride intermediates?
- Methodology : Follow stereoselective synthesis routes, such as Sharpless epoxidation or enzymatic resolution, to control chiral centers. Monitor reaction intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC. For example, intermediate (3R,4R,5S)-4-N-acetyl-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride requires rigorous purification via recrystallization (ethanol/water) to achieve >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data for Oseltamivir Monohydrochloride?
- Methodology : Apply intention-to-treat (ITT) and per-protocol (PP) analyses to assess bias. For example, a Cochrane review found that ITT analysis reduced symptom duration by <24 hours, but PP analysis revealed antiviral efficacy in virologically confirmed cases. Use stratified meta-regression to adjust for confounding variables (e.g., viral load, comorbidities) .
Q. What advanced techniques characterize unknown impurities in Oseltamivir Monohydrochloride formulations?
- Methodology : Employ two-dimensional LC-MS/MS with collision-induced dissociation (CID) to fragment impurities. Compare fragmentation patterns with synthetic standards. For example, an unknown impurity in oral suspensions was identified as a hydroxylated derivative using accurate mass (<1 ppm error) and MS/MS spectral libraries .
Q. How should researchers optimize experimental designs to evaluate drug-drug interactions (DDIs) involving Oseltamivir Monohydrochloride?
- Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to simulate enzyme inhibition/induction (e.g., CYP3A4). Validate with in vitro hepatocyte assays and clinical DDI studies measuring AUC ratios. For instance, co-administration with probenecid increases oseltamivir carboxylate exposure by 2.5-fold, requiring dose adjustments .
Q. What statistical models are appropriate for extrapolating resource allocation data in pandemic scenarios?
- Methodology : Apply two-step generalized linear models (GLMs) to predict oseltamivir demand. First, model the probability of stock availability using logistic regression; second, estimate unit requirements via Poisson regression. Validate with spatial-temporal data on hospitalization rates and antiviral distribution .
Methodological Considerations
- Data Integrity : Ensure raw chromatographic and spectral data are archived in FAIR-compliant repositories (e.g., Figshare) with metadata on instrument parameters .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions. For example, prioritize studies on resistance mutations in immunocompromised populations .
- Reproducibility : Document synthesis and analysis protocols in supplemental materials, including NMR shifts, HPLC gradients, and statistical code .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
